2-Bromo-5-(bromomethyl)-4-methylthiazole
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Overview
Description
2-Bromo-5-(bromomethyl)-4-methylthiazole is a chemical compound that belongs to the thiazole family. It is widely used in scientific research for its unique properties and potential applications.
Scientific Research Applications
- Application : It participates in various reactions to create more complex molecules, making it valuable for drug development, material science, and fine chemical production .
- Application : Researchers explore the use of 2-bromo-5-methoxybenzyl bromide in designing novel agrochemicals with improved efficacy and safety profiles .
- Application : Scientists investigate the compound’s potential as a building block for drug candidates targeting specific biological pathways or receptors .
- Application : Researchers explore the use of 2-bromo-5-methoxybenzyl bromide in synthesizing novel dyes and pigments with desirable properties .
- Application : The compound can be used as a precursor for regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophenes, which may have biological activities .
Organic Synthesis and Intermediates
Agrochemicals
Pharmaceuticals
Dyestuff Industry
Regioselective Synthesis of Thiophenes
Haemolytic and Antithrombolytic Activities
Mechanism of Action
Target of Action
Brominated compounds are often used in medicinal chemistry due to their ability to form stable carbon-halogen bonds, which can interact with various biological targets .
Mode of Action
Brominated compounds like this are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the bromine atom in the compound can be replaced by other groups, allowing the compound to interact with its targets in various ways .
Biochemical Pathways
Brominated compounds can participate in a variety of biochemical reactions and pathways due to their reactivity .
Pharmacokinetics
The bromine atom in the compound can potentially affect its bioavailability and pharmacokinetic properties .
Result of Action
Brominated compounds can have various effects on cells and molecules due to their reactivity .
Action Environment
The action, efficacy, and stability of 2-Bromo-5-(bromomethyl)-4-methylthiazole can be influenced by various environmental factors. For example, the pH of the environment can affect the reactivity of the bromine atom in the compound .
properties
IUPAC Name |
2-bromo-5-(bromomethyl)-4-methyl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Br2NS/c1-3-4(2-6)9-5(7)8-3/h2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBGYZIRBXJOBNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)Br)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Br2NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-(bromomethyl)-4-methylthiazole |
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